molecular formula C15H19FO4S B13105160 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid

Cat. No.: B13105160
M. Wt: 314.4 g/mol
InChI Key: MHECDEUVSVYLTD-UHFFFAOYSA-N
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Description

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid is a structurally complex compound featuring a 1,3-dioxane ring substituted with a 4-fluorophenyl group and a methylthioacetic acid side chain. The 5,5-dimethyl substitution on the dioxane ring introduces steric bulk, which may influence its conformational stability and intermolecular interactions. Its synthesis likely involves multi-step reactions, including thioether formation and dioxane ring assembly, though explicit details are absent in the evidence.

Properties

Molecular Formula

C15H19FO4S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]methylsulfanyl]acetic acid

InChI

InChI=1S/C15H19FO4S/c1-14(2)8-19-15(20-9-14,10-21-7-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18)

InChI Key

MHECDEUVSVYLTD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(CSCC(=O)O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the condensation of a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Thioacetic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid with structurally related thioacetic acid derivatives, emphasizing molecular features, physicochemical properties, and biological effects.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log P/log D (Predicted) Toxicity Insights Biological Activity
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid C₁₄H₁₇FO₄S 308.35 4-Fluorophenyl, 5,5-dimethyl-1,3-dioxane N/A N/A Hypothesized enzyme modulation
2-[(4-Fluorophenyl)thio]acetic acid () C₈H₇FO₂S 186.20 4-Fluorophenyl N/A No direct data; simpler structure Intermediate for amide synthesis
Sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5, ) C₁₁H₈NNaO₂S 265.24 Quinoline, sodium ion Favorable log P/D range Higher toxicity than parent acid Rhizogenesis stimulation
2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid () C₁₀H₁₁ClO₂S 242.71 4-Chloro, 2,5-dimethylphenyl N/A Moderate (requires safety protocols) Unspecified
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26, ) C₁₈H₁₅BrN₄OS 423.31 4-Bromophenyl, triazinoindole N/A N/A Protein-targeting (hit identification)

Structural and Physicochemical Comparisons

  • Core Structure : The target compound’s 1,3-dioxane ring distinguishes it from simpler phenyl- or heterocyclic-thioacetic acids (e.g., and ). The dioxane ring may enhance metabolic stability compared to linear analogs .
  • Substituent Effects: The 4-fluorophenyl group is shared with ’s compound, but the dioxane ring adds steric complexity.
  • Molecular Weight : The target compound (308.35 g/mol) exceeds most analogs, which may limit membrane permeability compared to smaller molecules like 2-[(4-fluorophenyl)thio]acetic acid (186.20 g/mol) .

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C16H21FO4SC_{16}H_{21}FO_4S with a molecular weight of approximately 344.40 g/mol. The structure features a dioxane ring substituted with a fluorophenyl group and a thiol acetic acid moiety.

PropertyValue
Molecular FormulaC₁₆H₂₁FO₄S
Molecular Weight344.40 g/mol
CAS Number953805-21-5
SolubilitySoluble in DMSO

Research indicates that the compound exhibits significant biological activities through various mechanisms:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thus reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : It demonstrates activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant anti-inflammatory effects in a murine model of arthritis. The results indicated a reduction in paw swelling and pro-inflammatory cytokine levels (IL-6 and TNF-alpha) after treatment with the compound.
  • Study 2 : In vitro experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential utility in cancer therapy.

Pharmacological Studies

Recent pharmacological evaluations have revealed the following findings:

  • Dose-dependent Effects : The compound's biological activities were found to be dose-dependent, with higher concentrations leading to increased efficacy in both antioxidant and anti-inflammatory assays.
  • Synergistic Effects : When combined with standard anti-inflammatory drugs, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models during acute toxicity studies.

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